molecular formula C10H18FN3O B7025370 3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide

3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide

Cat. No.: B7025370
M. Wt: 215.27 g/mol
InChI Key: YQGYIWXVABKJKM-SECBINFHSA-N
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Description

3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents facilitate the substitution of a hydrogen atom with a fluorine atom.

    Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors, such as β-amino alcohols or β-amino acids.

    Coupling Reactions: The final step involves coupling the fluorinated pyrrolidine with the azetidine ring through amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing greener solvents, and ensuring high yields and purity through efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrrolidine and azetidine derivatives. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drug candidates. Its unique structural features make it a valuable scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The pyrrolidine and azetidine rings contribute to the compound’s overall conformation and stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[2-(pyrrolidin-2-yl)ethyl]azetidine-1-carboxamide: Lacks the (2R) configuration, which may affect its biological activity.

    N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.

    3-chloro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide: Substitution of fluorine with chlorine, which may alter its reactivity and biological activity.

Uniqueness

3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The (2R) configuration of the pyrrolidine ring also contributes to its distinct stereochemistry, potentially affecting its interaction with biological targets.

This compound’s combination of fluorine substitution and specific stereochemistry makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN3O/c11-8-6-14(7-8)10(15)13-5-3-9-2-1-4-12-9/h8-9,12H,1-7H2,(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGYIWXVABKJKM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCNC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCNC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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